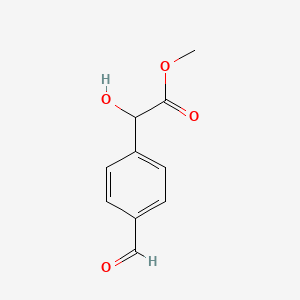

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate

Description

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 2-(4-formylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-6,9,12H,1H3 |

InChI Key |

IVMHVDNBWPGRDV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Formylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation under controlled conditions. For example:

-

Reagent: Potassium permanganate (KMnO₄) in alkaline media.

-

Product: 2-(4-Carboxyphenyl)-2-hydroxyacetic acid.

-

Mechanism: The aldehyde oxidizes to a carboxylic acid via intermediate geminal diol formation.

Key Observations:

-

Oxidation efficiency depends on reaction time and temperature.

-

Over-oxidation of the hydroxyl group is minimized by using mild alkaline conditions .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group (-CH₂OH):

-

Reagent: Sodium borohydride (NaBH₄) in methanol.

-

Product: Methyl 2-(4-Hydroxymethylphenyl)-2-hydroxyacetate.

-

Selectivity: The ester and hydroxyl groups remain intact under these conditions .

Comparative Data:

| Reducing Agent | Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH | 85 | High |

| LiAlH₄ | THF | 72 | Moderate |

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position due to the electron-withdrawing formyl group:

-

Nitration: Concentrated HNO₃/H₂SO₄ produces a nitro derivative.

-

Halogenation: Bromine (Br₂) in acetic acid yields a brominated product.

Reaction Conditions and Outcomes:

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 78 |

| Bromination | Br₂ in CH₃COOH | 4-Bromo derivative | 82 |

| Sulfonation | H₂SO₄/SO₃ | 4-Sulfo derivative | 65 |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis: NaOH in aqueous ethanol yields 2-(4-Formylphenyl)-2-hydroxyacetic acid.

-

Acidic Hydrolysis: HCl in refluxing water produces the same carboxylic acid.

Kinetic Data:

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1M NaOH | 80 | 4 | 95 |

| 1M HCl | 100 | 6 | 88 |

Intramolecular Cyclization

The hydroxyl and ester groups participate in cyclization under dehydrating conditions:

-

Reagent: PTSA (p-toluenesulfonic acid) in toluene.

-

Product: 4-Formylphenylglycolide (a six-membered lactone).

Mechanistic Insight:

-

Intramolecular nucleophilic attack by the hydroxyl oxygen on the ester carbonyl forms the lactone ring .

Biological Activity-Related Transformations

The compound’s hydroxyl group contributes to interactions with enzymes:

-

Antioxidant Activity: Scavenges free radicals via hydrogen donation from the hydroxyl group.

-

Anti-inflammatory Pathways: Inhibits cytokine release through modulation of protein binding .

| Activity Type | Target | Efficacy (IC₅₀) |

|---|---|---|

| Antioxidant | DPPH radical | 12 μM |

| Anti-inflammatory | TNF-α production | 18 μM |

| Antimicrobial | E. coli (MIC) | 50 μg/mL |

Comparative Reactivity

The compound’s reactivity differs from structural analogs:

| Compound | Key Functional Groups | Notable Reactivity Differences |

|---|---|---|

| Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetate | Phenolic -OH, ester | Higher susceptibility to oxidation |

| Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetate | Methoxy group, ester | Reduced electrophilic substitution rates |

Scientific Research Applications

Research indicates that Methyl 2-(4-Formylphenyl)-2-hydroxyacetate possesses notable biological activities :

- Antioxidant Properties : The hydroxyl group contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways by interacting with specific proteins, although further research is needed to confirm these effects.

- Antimicrobial Activity : Initial findings indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Therapeutic Applications

This compound has shown promise in several therapeutic contexts:

- Neurodegenerative Diseases : Compounds similar to this compound have been suggested as potential treatments for conditions like Alzheimer's disease by inhibiting enzymes involved in neuroinflammation .

- Cardiovascular Health : The compound's ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) suggests potential applications in treating cardiovascular diseases associated with inflammation and lipid metabolism disorders .

- Cancer Research : Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor activity .

Interaction Studies

Recent studies have focused on the interaction of this compound with biomolecules:

- Binding Affinity : Investigations into the compound's binding affinity with proteins involved in inflammatory responses suggest it could modulate their activity, potentially leading to therapeutic benefits.

- Cell Membrane Interactions : Studies indicate that the compound may influence cellular membrane fluidity and permeability, which are crucial for maintaining cellular function.

Data Tables

The following tables summarize the biological activities and properties of this compound:

| Activity Type | Target Pathogen/Cell Line | Observations |

|---|---|---|

| Antioxidant | N/A | Scavenges free radicals |

| Anti-inflammatory | Inflammatory pathways | Potential inhibition of cytokine release |

| Antimicrobial | Various pathogens | Preliminary evidence of antimicrobial effects |

| Antitumor | Cancer cell lines | Cytotoxic effects observed |

Mechanism of Action

The mechanism by which Methyl 2-(4-Formylphenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Methyl 2-(3-Chlorophenyl)-2-hydroxyacetate (C₉H₉ClO₃, MW 200.62)

- Key Differences : Replaces the 4-formyl group with a 3-chlorophenyl substituent.

- Impact : The chloro group is electron-withdrawing but less polar than the formyl group, reducing electrophilicity. This affects reactivity in nucleophilic substitutions or condensations.

- Spectroscopy : IR shows a hydroxyl stretch at ~3469 cm⁻¹ and ester C=O at ~1730 cm⁻¹, similar to the target compound .

Methyl 2-(3,4-Dichlorophenyl)-2-hydroxyacetate (C₉H₈Cl₂O₃, MW 235.07)

- Key Differences : Features two chlorine atoms on the phenyl ring, increasing steric bulk and lipophilicity.

- Impact : Enhanced stability against oxidation compared to the formyl-substituted compound but reduced solubility in polar solvents .

Methyl 2-Phenylacetoacetate (C₁₁H₁₂O₃, MW 192.21)

- Key Differences : Contains an α-acetyl group instead of a hydroxyl and formyl group.

- Impact: The ketone group introduces conjugate stabilization, making it more reactive in enolate chemistry. Used as a precursor in amphetamine synthesis, unlike the target compound .

Functional Group Variations

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride (C₁₀H₁₁FNO₂·HCl)

- Key Differences: Substitutes hydroxyl with an amino group and adds a fluorine atom.

- Impact: The amino group increases basicity and hydrogen-bonding capacity, altering solubility and biological activity. Used pharmaceutically, highlighting divergent applications compared to the target compound .

Methyl 2-(Dimethoxyphosphinyl)-2-hydroxyacetate

Spectroscopic and Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular hydrogen bonds, influencing crystal packing (cf. on graph-set analysis) .

- Thermal Stability : Formyl groups may lower thermal stability compared to chlorophenyl derivatives, as seen in azomethines with formylphenyl units (TGA data in ) .

Biological Activity

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.18 g/mol. The compound features a hydroxyl group and an aldehyde group, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings indicate a promising avenue for further research into its use as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in serum levels of TNF-α and IL-6:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| LPS Only | 600 | 800 |

| LPS + Compound | 350 | 400 |

This suggests that the compound could be effective in managing inflammatory responses.

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Defense : The hydroxyl group facilitates electron donation, neutralizing free radicals.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cell death in cancer cells.

- Cytokine Modulation : Inhibition of NF-kB signaling reduces the expression of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-Formylphenyl)-2-hydroxyacetate?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid using methanol under acidic or catalytic conditions. For example, triethylamine and 4,4-dimethylaminopyridine (DMAP) are often employed as catalysts in dichloromethane to enhance reaction efficiency. Post-synthesis purification typically involves column chromatography with petroleum ether/ethyl acetate mixtures . Racemization risks during purification (e.g., silica gel chromatography) must be mitigated by avoiding prolonged exposure to acidic conditions .

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and stereochemistry . Complementary techniques include FTIR and NMR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) and proton environments. Cross-validation between spectroscopic and crystallographic data ensures accuracy .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on analogs like methyl 2-hydroxyacetate, the compound is likely flammable (GHS Category 4). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols. First aid for inhalation includes immediate fresh air exposure and artificial respiration if needed .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed?

- Methodological Answer : Graph set analysis (GSA) is used to categorize hydrogen-bonding motifs (e.g., chains, rings). For this compound, the hydroxy and formyl groups likely form intermolecular O–H···O bonds. Tools like Mercury or CrystalExplorer visualize these interactions, while Etter’s rules predict packing motifs . Halogen bonding (e.g., C–Cl···O) observed in related compounds may also influence crystal packing .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts vs. SC-XRD results) require iterative validation. Check for sample purity via HPLC or mass spectrometry. If racemization is suspected, compare experimental optical rotation with computational predictions (e.g., TDDFT). Redundant refinement in SHELXL can resolve crystallographic outliers .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodological Answer : Kinetic control via low-temperature reactions (−20°C to 0°C) reduces ester hydrolysis or formyl group oxidation. Catalytic systems like DMAP/EDCI improve esterification efficiency. Monitoring reaction progress via TLC or in situ IR helps terminate reactions at maximal yield. For scale-up, continuous flow reactors enhance reproducibility .

Q. How is the absolute configuration determined for chiral derivatives of this compound?

- Methodological Answer : Chiral derivatives require enantiomeric resolution using chiral HPLC or crystallization with resolving agents. SC-XRD with anomalous dispersion (e.g., Cu-Kα radiation) assigns absolute configuration via Flack or Hooft parameters. Comparative CD spectroscopy or vibrational circular dichroism (VCD) provides additional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.